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1-Boc-4-isopropyl-4-
Compound Name: o o
piperidinecarboxylic acid

Cat. No.: B581266

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a substituted piperidine derivative, serves as
a valuable building block in medicinal chemistry and drug discovery. Its structural motif,
featuring a protected amine, a quaternary carbon, and a carboxylic acid, makes it a versatile
intermediate for the synthesis of complex molecular architectures with potential therapeutic
applications. This technical guide provides a summary of the available spectroscopic and
synthetic information for this compound. Due to the limited availability of specific experimental
data in public-domain literature and databases, this document presents predicted
spectroscopic data based on the analysis of structurally related compounds and general
experimental protocols applicable to its synthesis and characterization.

Chemical Structure and Properties

IUPAC Name: 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid CAS Number:
1093396-57-6 Molecular Formula: C14aH25NO4 Molecular Weight: 271.35 g/mol

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b581266?utm_src=pdf-interest
https://www.benchchem.com/product/b581266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Weight 271.35 g/mol Calculated
Boiling Point 377.4 £ 35.0 °C at 760 mmHg Predicted[1]
Density 1.1+0.1 g/cm3 Predicted[1]
pKa 471 £0.20 Predicted[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Boc-4-isopropyl-4-
piperidinecarboxylic acid. These predictions are based on the analysis of its chemical
structure and comparison with data from analogous compounds.

'H NMR Spectroscopy (Predicted)

Table 2: Predicted *H NMR Chemical Shifts (CDClsz, 400 MHz)

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~12.0-9.0 brs 1H COOH
N-CHz (piperidine
~3.8-3.2 m 4H _ 2 (Pip
ring)
~2.2-1.9 m 1H CH (isopropyl)
C-CH: (piperidine
~1.9-1.6 m 4H _ 2 (pip
ring)
1.45 S 9H C(CHs)s (Boc)
~0.9 d 6H CH(CHs)z2 (isopropyl)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

13C NMR Spectroscopy (Predicted)
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Table 3: Predicted 3C NMR Chemical Shifts (CDCls, 100 MHz)

Chemical Shift (ppm)

Assignment

~180 COOH

~155 N-C=0 (Boc)

~80 C(CHs)s (Boc)

~48 C-4 (quaternary)

~40 N-CHz (piperidine ring)
~35 CH (isopropyl)

~30 C-CH: (piperidine ring)
28.4 C(CHs)s (Boc)

~17 CH(CHs)z2 (isopropyl)

FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

3300 - 2500 Broad O-H stretch (carboxylic acid)
2970 - 2850 Strong C-H stretch (aliphatic)

~1710 Strong C=0 stretch (carboxylic acid)
~1685 Strong C=0 stretch (Boc carbamate)
~1470, ~1365 Medium C-H bend (isopropyl, Boc)
~1160 Strong C-O stretch (Boc)

Mass Spectrometry (Predicted)

Table 5: Predicted Mass Spectrometry Data (ESI-)
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miz lon

270.17 [M-H]-

214.15 [M-H-CaHs]~ (loss of isobutylene from Boc)
170.16 [M-H-Boc]~

Experimental Protocols

While a specific, detailed synthesis protocol for 1-Boc-4-isopropyl-4-piperidinecarboxylic
acid is not readily available, a general procedure can be adapted from the synthesis of similar

4-substituted-N-Boc-piperidine-4-carboxylic acids.

General Synthesis Protocol

A plausible synthetic route involves the a-alkylation of a suitable N-Boc-piperidine-4-carboxylic

acid ester derivative.
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Click to download full resolution via product page
Caption: General synthetic workflow for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Detailed Steps:

» Deprotonation: To a solution of N-Boc-piperidine-4-carboxylic acid ethyl ester in anhydrous
tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium
diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature

for 1-2 hours.
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Alkylation: 2-lodopropane is added to the reaction mixture, and it is allowed to slowly warm
to room temperature and stirred overnight.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The crude product, ethyl 1-Boc-4-isopropyl-4-
piperidinecarboxylate, can be purified by column chromatography.

Saponification: The purified ester is dissolved in a mixture of THF and water, and lithium
hydroxide is added. The reaction is stirred at room temperature until the starting material is
consumed (monitored by TLC).

Final Work-up: The reaction mixture is acidified with a dilute solution of HCI to a pH of
approximately 3-4. The aqueous layer is extracted with ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and
concentrated to yield the final product, 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.

Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

Data Acquisition: For tH NMR, a standard pulse program with a sufficient number of scans to
obtain a good signal-to-noise ratio is used. For 13C NMR, a proton-decoupled pulse program
is typically employed.

3.2.2. FT-IR Spectroscopy

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or by using
an Attenuated Total Reflectance (ATR) accessory.
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 Instrumentation: Record the spectrum on an FT-IR spectrometer.

o Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm~1 with a
resolution of 4 cm~1,

3.2.3. Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) with or without a small amount of formic acid (for positive ion mode)
or ammonium hydroxide (for negative ion mode).

¢ Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass
spectrometer.

» Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over an
appropriate mass range (e.g., m/z 50-500).

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of 1-Boc-4-
isopropyl-4-piperidinecarboxylic acid using the discussed spectroscopic techniques.
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Spectroscopic Analysis Workflow
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Caption: Logical workflow for the structural characterization of the target compound.

Conclusion

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a key synthetic intermediate with significant
potential in drug discovery. While specific experimental spectroscopic data is not widely
published, this guide provides a comprehensive overview of its predicted spectral
characteristics and outlines general experimental protocols for its synthesis and analysis. The
provided information serves as a valuable resource for researchers working with this and
structurally related compounds. Further experimental validation of the predicted data is
encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isopropyl-4-piperidinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581266#spectroscopic-data-for-1-boc-4-isopropyl-4-
piperidinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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